molecular formula C13H15N3O2 B12933212 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 117903-08-9

5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B12933212
CAS No.: 117903-08-9
M. Wt: 245.28 g/mol
InChI Key: WTVKXLVDCXVJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenylacetamide group. It has been studied for its potential therapeutic effects, particularly in cardiovascular research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide typically involves the reaction of 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Properties

CAS No.

117903-08-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-4-yl)phenyl]acetamide

InChI

InChI=1S/C13H15N3O2/c1-8-12(7-13(18)16-15-8)10-3-5-11(6-4-10)14-9(2)17/h3-6,12H,7H2,1-2H3,(H,14,17)(H,16,18)

InChI Key

WTVKXLVDCXVJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)CC1C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.